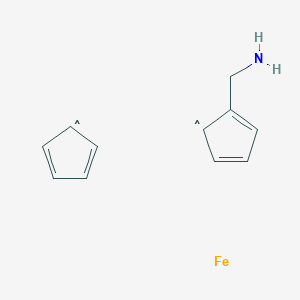
Moexipril Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Moexipril Methyl Ester is a derivative of Moexipril, an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension. Moexipril itself is a prodrug that is converted into its active form, Moexiprilat, in the body. The methyl ester form is often used in research and development to study the pharmacokinetics and pharmacodynamics of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Moexipril Methyl Ester typically involves the esterification of Moexipril. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts in an anhydrous solvent like dichloromethane . The reaction is carried out at room temperature and yields the methyl ester as a product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
**
Properties
CAS No. |
122379-46-8 |
|---|---|
Molecular Formula |
C36H52O13 |
Molecular Weight |
0 |
Synonyms |
Moexipril Methyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



